![molecular formula C9H8N2 B13806420 1,2-Dihydroazeto[1,2-a]benzimidazole CAS No. 223600-06-4](/img/structure/B13806420.png)
1,2-Dihydroazeto[1,2-a]benzimidazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2-Dihydroazeto[1,2-a]benzimidazole is a heterocyclic compound that features a fused ring system consisting of a benzimidazole moiety and an azetidine ring
準備方法
Synthetic Routes and Reaction Conditions
1,2-Dihydroazeto[1,2-a]benzimidazole can be synthesized through several methods. One common approach involves the cyclization of o-phenylenediamine derivatives with aldehydes under acidic conditions. This reaction typically requires a catalyst such as tert-butanesulfoxide and N-bromosuccinimide (NBS) to facilitate the formation of the azetidine ring .
Another method involves the use of microwave irradiation to accelerate the reaction between N-phenyl-o-phenylenediamine and benzaldehyde. This method is advantageous due to its high efficiency and environmentally friendly conditions, as it often requires only a small amount of catalyst and can be performed under solvent-free conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
1,2-Dihydroazeto[1,2-a]benzimidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halogens or alkyl groups are introduced.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under mild conditions.
Substitution: Halogenating agents, alkylating agents, and other nucleophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional functional groups, while reduction may produce reduced forms of the compound with altered electronic properties.
科学的研究の応用
1,2-Dihydroazeto[1,2-a]benzimidazole has a wide range of scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.
Medicine: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific enzymes and receptors.
作用機序
The mechanism of action of 1,2-Dihydroazeto[1,2-a]benzimidazole involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity and affecting various biochemical pathways. Its unique structure allows it to interact with multiple targets, making it a versatile compound in medicinal chemistry .
類似化合物との比較
1,2-Dihydroazeto[1,2-a]benzimidazole can be compared with other similar compounds, such as:
Benzimidazole: A parent compound with a simpler structure, widely used in medicinal chemistry for its bioactivity.
Pyrido[1,2-a]benzimidazole: A compound with an additional pyridine ring, known for its antimicrobial and anticancer properties.
Imidazo[1,2-a]benzimidazole: A compound with an imidazole ring, used in various chemical and biological applications.
The uniqueness of this compound lies in its fused azetidine ring, which imparts distinct chemical and biological properties, making it a valuable compound for research and development.
特性
CAS番号 |
223600-06-4 |
|---|---|
分子式 |
C9H8N2 |
分子量 |
144.17 g/mol |
IUPAC名 |
1,2-dihydroazeto[1,2-a]benzimidazole |
InChI |
InChI=1S/C9H8N2/c1-2-4-8-7(3-1)10-9-5-6-11(8)9/h1-4H,5-6H2 |
InChIキー |
GBVDGYQXXFICNE-UHFFFAOYSA-N |
正規SMILES |
C1CN2C1=NC3=CC=CC=C32 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3,3-Dimethylbicyclo[2.2.1]heptane-2-carbonyl chloride](/img/structure/B13806337.png)
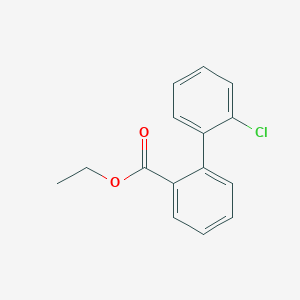
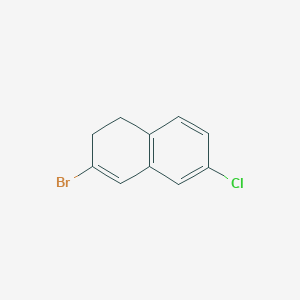
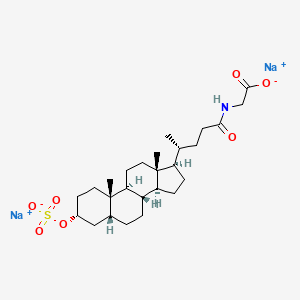
![1-Propanol, 2-methyl-2-[(2-methyl-2-propenyl)oxy]-](/img/structure/B13806365.png)
![5-Bromo-2-[[2-(4-ethylphenoxy)acetyl]carbamothioylamino]benzoic acid](/img/structure/B13806370.png)
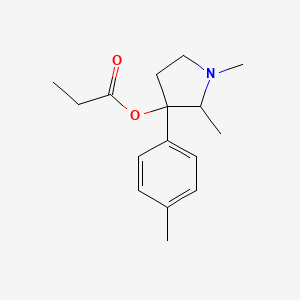
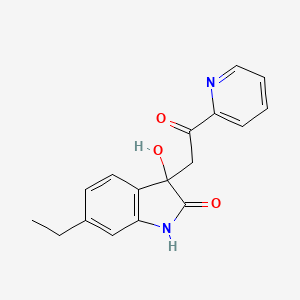
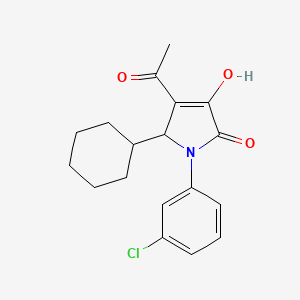
![4-(2-Methyl-1-propenylidene)bicyclo[3.2.1]octa-2,6-diene](/img/structure/B13806401.png)
![Magnesium;5,5-dioxido-2,4,6,8,9,10-hexaoxa-1,5-disila-3,7-dialuminatricyclo[5.1.1.11,3]decane](/img/structure/B13806403.png)
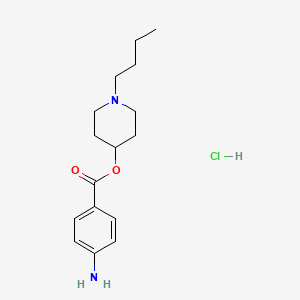
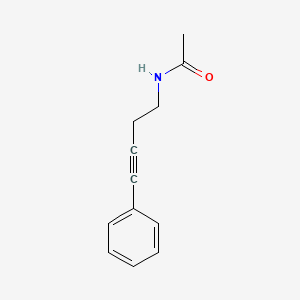
![6-Bromo-2,2-spirocycloheptane-2,3-dihydro-1H-imidazo[4,5-b]pyridine](/img/structure/B13806416.png)
